
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
“3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H8ClFN2O2S and a molecular weight of 274.7 . It is a pyrazole-bearing compound known for its diverse pharmacological effects .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H6ClFN2O2S/c10-16(14,15)7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H .Chemical Reactions Analysis
The compound is part of a series of pyrazole derivatives that have been evaluated for their antileishmanial and antimalarial activities . The in vitro antileishmanial and in vivo antimalarial activities of these synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyrroles
Fluorinated pyrroles are significant in medicinal chemistry due to their biological activity. The compound can be utilized in the synthesis of fluorinated pyrroles, which are known for their anti-inflammatory properties and as stable GnRH receptor antagonists . These compounds also serve as inhibitors of HCV NS5B polymerase and Angiotensin II receptor antagonists, which are beneficial in treating hypertension .
Reductive Amination
The sulfonyl chloride group in the compound can act as an electrophile in reductive amination reactions. This process is crucial for the synthesis of secondary amines, which are key intermediates in the production of active pharmaceutical ingredients, dyes, and fine chemicals .
Anti-Cancer Agents
Compounds containing the pyrazole moiety have been investigated for their potential as anti-cancer agents. The sulfonyl chloride functionality could be used to introduce additional substituents that enhance the compound’s ability to bind to cancer targets, such as tyrosine kinases .
Antifungal Activity
The benzene ring present in the compound can be modified to create derivatives with antifungal properties. The electronic properties of the fluorine atom can influence the interaction with fungal enzymes or proteins, potentially leading to new treatments for fungal infections .
Crystallography Studies
The unique structure of the compound makes it suitable for crystallography studies. Understanding its crystal structure can provide insights into its reactivity and interactions with other molecules, which is valuable for designing more effective drugs .
Development of Insecticides
Similar to fluorinated pyrrole derivatives, this compound could be explored for its insecticidal properties. The presence of the fluorine atom often contributes to the stability and effectiveness of insecticides .
Synthesis of Heterocyclic Compounds
The compound can be used as a building block in the synthesis of various heterocyclic compounds. These structures are prevalent in many drugs and are essential for the diversity of chemical entities in pharmaceutical research .
Orientations Futures
The search results suggest that hydrazine-coupled pyrazole derivatives, which include this compound, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This indicates a promising future direction for the development of new treatments for these diseases.
Propriétés
IUPAC Name |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)12)17(11,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUSOFYEUSLTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
CAS RN |
1341340-38-2 | |
| Record name | 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



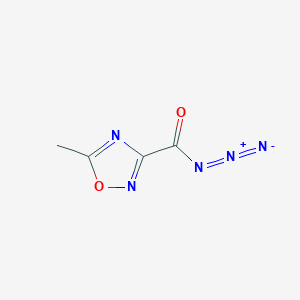
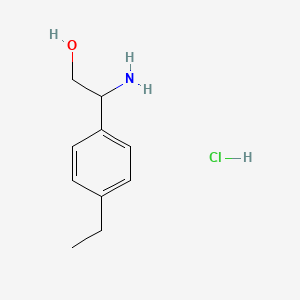
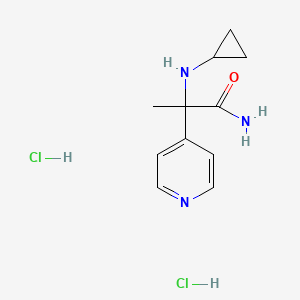
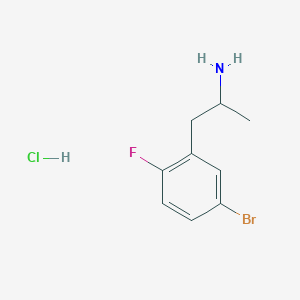


![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)


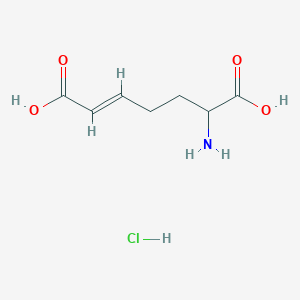
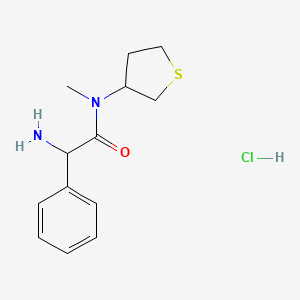
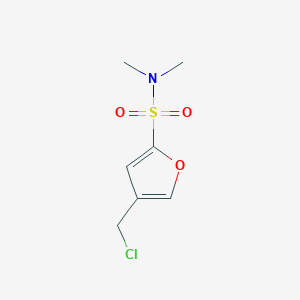
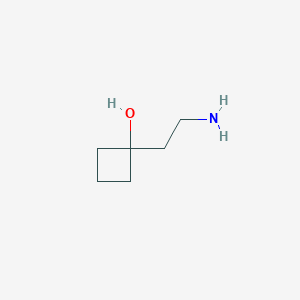
![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)